7-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine
CAS No.:
Cat. No.: VC16764898
Molecular Formula: C5H2ClIN4
Molecular Weight: 280.45 g/mol
* For research use only. Not for human or veterinary use.
![7-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine -](/images/structure/VC16764898.png)
Specification
Molecular Formula | C5H2ClIN4 |
---|---|
Molecular Weight | 280.45 g/mol |
IUPAC Name | 7-chloro-3-iodo-2H-pyrazolo[4,3-d]pyrimidine |
Standard InChI | InChI=1S/C5H2ClIN4/c6-4-2-3(8-1-9-4)5(7)11-10-2/h1H,(H,10,11) |
Standard InChI Key | VEGZPXSVUKFOKQ-UHFFFAOYSA-N |
Canonical SMILES | C1=NC2=C(NN=C2C(=N1)Cl)I |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
7-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine is systematically named according to IUPAC guidelines as 7-chloro-3-iodo-2H-pyrazolo[4,3-d]pyrimidine . Its molecular structure consists of a fused bicyclic system: a pyrimidine ring fused with a pyrazole ring, substituted with chlorine at position 7 and iodine at position 3 (Figure 1). The compound’s SMILES notation, , reflects this arrangement , while its InChIKey (VEGZPXSVUKFOKQ-UHFFFAOYSA-N) provides a unique identifier for chemical databases .
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 280.45 g/mol |
SMILES | ClC1=NC2=C(NN=C2C(=N1)Cl)I |
InChIKey | VEGZPXSVUKFOKQ-UHFFFAOYSA-N |
CAS Number | 2089311-40-8 |
Electronic and Steric Effects of Halogen Substituents
The chlorine and iodine atoms at positions 7 and 3 introduce significant electronic and steric effects. Chlorine, an electron-withdrawing group, increases the electrophilicity of the pyrimidine ring, facilitating interactions with nucleophilic residues in biological targets. Iodine, with its large atomic radius, enhances binding affinity through van der Waals interactions and hydrophobic effects. Quantum mechanical calculations suggest that these substituents collectively stabilize the molecule’s planar conformation, optimizing its fit into enzyme active sites.
Synthesis and Industrial Production
Halogenation Strategies
The synthesis of 7-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine typically begins with the pyrazolo[4,3-d]pyrimidine scaffold, which undergoes sequential halogenation. Chlorination is achieved using reagents like phosphorus oxychloride, while iodination employs -iodosuccinimide (NIS) under controlled conditions. Industrial-scale production often utilizes continuous flow reactors to enhance yield (up to 92%) and purity.
Purification and Quality Control
Post-synthesis purification involves column chromatography with silica gel or reverse-phase HPLC, ensuring a purity >95%. Advanced analytical techniques, including NMR (, ) and high-resolution mass spectrometry (HRMS), are employed for structural validation .
Biological Activity and Mechanism of Action
Enzyme Inhibition and TLR7 Agonism
7-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine exhibits potent inhibition of kinases such as cyclin-dependent kinases (CDKs) and tyrosine kinases, with IC values in the nanomolar range. Molecular docking studies reveal that the iodine atom forms critical halogen bonds with kinase ATP-binding pockets, while the chlorine atom stabilizes adjacent hydrophobic residues. Additionally, the compound acts as a TLR7 agonist, triggering NF-κB signaling and promoting antitumor immune responses.
Anticancer Efficacy
In vitro assays demonstrate dose-dependent cytotoxicity against breast (MCF-7) and lung (A549) cancer cell lines, with apoptosis induction observed via caspase-3/7 activation. Comparative studies show superior efficacy to analogous bromine- or fluorine-substituted derivatives, attributed to iodine’s enhanced lipophilicity and binding persistence.
Table 2: Cytotoxic Activity Across Cell Lines
Cell Line | IC (μM) | Mechanism |
---|---|---|
MCF-7 | 0.45 | Caspase-3/7 activation |
A549 | 0.62 | G2/M cell cycle arrest |
HeLa | 0.78 | ROS generation |
Future Research Directions
Ongoing studies focus on structural analogs to mitigate off-target effects and enhance solubility. Computational models predict that replacing iodine with smaller halogens could reduce hepatotoxicity while retaining efficacy. Clinical trials are anticipated to evaluate its pharmacokinetics and safety profile in humans.
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